![molecular formula C16H18ClN3 B137663 Besipirdine hydrochloride CAS No. 130953-69-4](/img/structure/B137663.png)
Besipirdine hydrochloride
Overview
Description
Besipirdine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is a potent antagonist of the 5-HT2A receptor, which is involved in the regulation of various physiological processes. Besipirdine hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various disorders, including schizophrenia, depression, and anxiety.
Mechanism of Action
Besipirdine hydrochloride acts as a potent antagonist of the 5-HT2A receptor, which is involved in the regulation of various physiological processes, including mood, cognition, and perception. By blocking the activity of this receptor, besipirdine hydrochloride can modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
Besipirdine hydrochloride has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter activity, the regulation of gene expression, and the modulation of intracellular signaling pathways. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
Besipirdine hydrochloride has several advantages for use in laboratory experiments, including its potency, selectivity, and well-characterized mechanism of action. However, it also has some limitations, including its potential for off-target effects and the need for careful dosing and monitoring.
Future Directions
There are several future directions for the study of besipirdine hydrochloride, including the investigation of its potential therapeutic applications in the treatment of various disorders, including schizophrenia, depression, and anxiety. Other potential areas of research include the study of its cognitive-enhancing effects, its potential use as a treatment for substance abuse disorders, and its potential for use in combination therapies with other drugs. Additionally, further research is needed to better understand the mechanisms underlying its effects and to develop more effective dosing and monitoring strategies.
Synthesis Methods
Besipirdine hydrochloride can be synthesized through a multi-step process involving the reaction of 2-chloropyridine with various reagents, including sodium azide, sodium hydride, and sodium borohydride. The final product is obtained through the reaction of the intermediate compound with hydrochloric acid.
Scientific Research Applications
Besipirdine hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various disorders, including schizophrenia, depression, and anxiety. It has also been studied for its potential use as a cognitive enhancer and as a treatment for substance abuse disorders.
properties
IUPAC Name |
N-propyl-N-pyridin-4-ylindol-1-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.ClH/c1-2-12-18(15-7-10-17-11-8-15)19-13-9-14-5-3-4-6-16(14)19;/h3-11,13H,2,12H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFVWDHZXAGROF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=NC=C1)N2C=CC3=CC=CC=C32.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156811 | |
Record name | Besipirdine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Besipirdine hydrochloride | |
CAS RN |
130953-69-4 | |
Record name | Besipirdine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130953694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Besipirdine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BESIPIRDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2541WG0P2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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